molecular formula C20H21ClF3N5O5S B2740985 N-(4-{[(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-2-oxoethoxy)amino]sulfonyl}phenyl)acetamide CAS No. 303150-05-2

N-(4-{[(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-2-oxoethoxy)amino]sulfonyl}phenyl)acetamide

Numéro de catalogue: B2740985
Numéro CAS: 303150-05-2
Poids moléculaire: 535.92
Clé InChI: LOTMRORIWFTLBQ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This compound is a structurally complex sulfonamide-acetamide hybrid featuring a pyridinyl-piperazine scaffold substituted with chloro and trifluoromethyl groups. The core structure includes:

  • A piperazine ring linked to the pyridinyl group, enhancing conformational flexibility and enabling interactions with biological targets.
  • A 2-oxoethoxy sulfonamide bridge connecting the piperazine to a phenylacetamide group, which may influence solubility and metabolic stability.

Propriétés

IUPAC Name

N-[4-[[2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-2-oxoethoxy]sulfamoyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClF3N5O5S/c1-13(30)26-15-2-4-16(5-3-15)35(32,33)27-34-12-18(31)28-6-8-29(9-7-28)19-17(21)10-14(11-25-19)20(22,23)24/h2-5,10-11,27H,6-9,12H2,1H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOTMRORIWFTLBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NOCC(=O)N2CCN(CC2)C3=C(C=C(C=N3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClF3N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

535.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

N-(4-{[(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-2-oxoethoxy)amino]sulfonyl}phenyl)acetamide is a complex organic compound with potential biological activity. Its structure includes a piperazine moiety and a trifluoromethyl-pyridine, which are known to influence pharmacological properties. This article reviews the compound's biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following chemical formula:

  • Molecular Formula : C₁₈H₁₈ClF₃N₅O₃S
  • Molecular Weight : 488.26 g/mol
  • CAS Number : 338792-94-2

Mechanisms of Biological Activity

The biological activity of N-(4-{[(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-2-oxoethoxy)amino]sulfonyl}phenyl)acetamide has been linked to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in bacterial metabolism, particularly phosphopantetheinyl transferases (PPTases), which are crucial for bacterial cell viability and virulence .
  • Antibacterial Properties : Studies indicate that this compound exhibits significant antibacterial activity against various strains, including methicillin-resistant Staphylococcus aureus (MRSA). This is attributed to its ability to interfere with bacterial growth without causing rapid cytotoxicity in human cells .
  • Targeting Bacterial Resistance Mechanisms : Research has highlighted that the compound's effectiveness can be diminished by efflux mechanisms in bacteria, suggesting a need for combination therapies to enhance its efficacy against resistant strains .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntibacterialEffective against MRSA and other pathogens
Enzyme InhibitionInhibits PPTases critical for bacterial metabolism
CytotoxicityLow cytotoxicity in human cells

Case Study 1: Antibacterial Efficacy

In a study published in Nature Communications, researchers tested the compound against various bacterial strains. It demonstrated submicromolar inhibition of Sfp-PPTase, leading to reduced secondary metabolite production in Bacillus subtilis. This was significant as it showed potential for development into a therapeutic agent targeting bacterial infections without harming human cells .

Case Study 2: Pharmacokinetic Profiling

Another research effort focused on the pharmacokinetics of N-(4-{[(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-2-oxoethoxy)amino]sulfonyl}phenyl)acetamide. The study evaluated absorption, distribution, metabolism, and excretion (ADME) profiles, revealing favorable characteristics that support its potential use as an antibiotic .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The compound shares key pharmacophoric elements with several derivatives reported in the literature. Below is a detailed comparison based on substituent variations, physicochemical properties, and inferred biological implications.

Table 1: Structural and Physicochemical Comparison

Compound Name (Reference) Key Substituents Molecular Weight (g/mol) Melting Point (°C) Notable Features
Target Compound () 3-chloro-5-(trifluoromethyl)pyridinyl, piperazino-sulfonylphenylacetamide ~570* N/A High lipophilicity (CF₃, Cl); potential CNS penetration due to piperazine .
N-{5-[4-({4-[4-chloro-3-(trifluoromethyl)benzoyl]piperazin-1-yl}carbonyl)phenyl]pyridin-2-yl}acetamide (8b) 4-chloro-3-(trifluoromethyl)benzoyl, pyridinylacetamide 530 241–242 Enhanced rigidity (benzoyl-piperazine); moderate solubility .
N-[5-(4-{[4-(3,4-difluorobenzoyl)piperazin-1-yl]carbonyl}phenyl)pyridin-2-yl]acetamide (8c) 3,4-difluorobenzoyl, pyridinylacetamide 464 263–266 Higher polarity (F substituents); potential metabolic stability .
N-[5-(4-{[4-(3-methoxybenzoyl)piperazin-1-yl]carbonyl}phenyl)pyridin-2-yl]acetamide (8d) 3-methoxybenzoyl, pyridinylacetamide 458 207–209 Reduced lipophilicity (methoxy); improved aqueous solubility .
N-{4-[4-(3-{[(2,5-difluorophenyl)sulfonyl]amino}-2-fluorophenyl)-2-(piperidin-4-yl)-1,3-thiazol-5-yl]pyridin-2-yl}acetamide Difluorophenylsulfonyl, thiazolyl-piperidine ~600* N/A Dual sulfonamide-thiazole core; possible kinase inhibition .

*Molecular weights estimated based on structural analogs.

Key Observations

Substituent Impact on Lipophilicity :

  • The trifluoromethyl and chloro groups in the target compound increase lipophilicity compared to methoxy (8d) or difluorobenzoyl (8c) analogs. This may enhance blood-brain barrier permeability but reduce solubility .
  • Fluorine atoms in 8c and 8d improve metabolic stability by resisting oxidative degradation .

Piperazine vs.

Biological Activity Trends :

  • Analogs with trifluoromethyl/chloro substituents (e.g., 8b) often exhibit stronger receptor binding in antibacterial or kinase inhibition assays, though specific data for the target compound are unavailable .
  • Sulfonamide-containing derivatives (e.g., ) show promise in targeting sulfa-drug-resistant pathogens .

Research Implications and Limitations

  • Gaps in Data: While the target compound’s synthesis and suppliers are noted (), its biological activity and pharmacokinetic profile remain uncharacterized in the provided evidence.
  • Design Recommendations : Introducing polar groups (e.g., methoxy or fluorine) could mitigate solubility issues observed in highly lipophilic analogs like the target compound .

Q & A

Q. Methodological solutions :

  • Orthogonal assays : Combine enzymatic inhibition (e.g., kinase assays) with cell-based viability tests .
  • Dose-response curves : Calculate IC₅₀ values in triplicate to assess reproducibility .

Advanced: What strategies enhance target selectivity via sulfonyl/acetamide modifications?

Answer:

  • Sulfonyl group derivatization : Replace with sulfonamides or sulfonic esters to alter steric bulk and hydrogen-bonding capacity .
  • Acetamide substitution : Introduce methyl/fluoro groups to modulate lipophilicity (logP) and membrane permeability .
  • Structure-activity relationship (SAR) : Use parallel synthesis to generate analogs with varying substituents on the pyridine ring .

Example : Trifluoromethyl groups improve metabolic stability but may reduce solubility; balance via co-solvents (e.g., PEG-400) .

Basic: What in vitro models are suitable for initial pharmacological screening?

Answer:

  • Enzyme inhibition assays : Test against kinases or GPCRs using fluorescence polarization or radiometric methods .
  • Cell-based assays :
    • Apoptosis : Caspase-3/7 activation in cancer lines (e.g., MCF-7) .
    • Receptor binding : Radiolabeled ligand displacement in membrane preparations .

Validation : Include positive controls (e.g., staurosporine for kinases) .

Advanced: How does stability under pH/light affect reproducibility, and how can this be mitigated?

Answer:

  • pH sensitivity : The sulfonamide group hydrolyzes under acidic conditions (pH <4), generating sulfonic acid byproducts .
  • Light exposure : UV light degrades the trifluoromethyl-pyridine moiety, forming chloro derivatives .

Q. Mitigation :

  • Storage : Lyophilize and store at -80°C under argon .
  • Buffers : Use neutral phosphate buffers (pH 7.4) for in vitro studies .

Advanced: Which computational methods predict binding affinity and mechanisms?

Answer:

  • Molecular docking (AutoDock Vina) : Simulate interactions with ATP-binding pockets (e.g., kinase domains) .
  • Molecular dynamics (MD) : Assess binding stability over 100-ns simulations (AMBER force field) .
  • Free-energy perturbation (FEP) : Quantify ΔΔG for substituent modifications .

Validation : Cross-correlate with experimental IC₅₀ values .

Basic: What purification techniques ensure high purity?

Answer:

  • Flash chromatography : Use silica gel with gradient elution (hexane:EtOAc → CH₂Cl₂:MeOH) .
  • HPLC : Reverse-phase C18 column (ACN:H₂O + 0.1% TFA) for final polishing .
  • Recrystallization : Ethanol/water mixtures for crystalline product .

Purity criteria : >95% by HPLC, single spot on TLC .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.